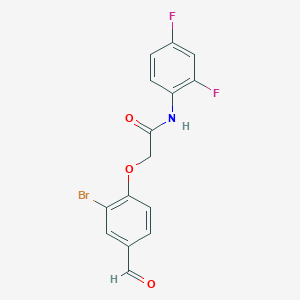![molecular formula C14H13N3O4 B2634548 1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 937599-59-2](/img/structure/B2634548.png)
1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C14H13N3O4 . Its molecular weight is 287.271 .
Molecular Structure Analysis
The compound has a complex structure with two cyclopropyl groups attached to a pyrido[2,3-d]pyrimidine core, which also contains two keto groups and a carboxylic acid group .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Other physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Research into the chemical compound 1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid involves the synthesis and exploration of its derivatives. Studies have focused on the condensation processes and the synthesis of various amides and derivatives, indicating a broad interest in manipulating the compound's structure for potential applications in materials science and pharmaceuticals. For instance, Śladowska and colleagues (1990, 1999, 1986) have extensively worked on synthesizing new derivatives, revealing the compound's versatility in forming N-1 substituted derivatives through alkylation processes (Śladowska et al., 1990), (Śladowska et al., 1999), (Śladowska & Zawisza, 1986).
Antimicrobial and Antibacterial Activities
Some derivatives of 1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid have demonstrated antimicrobial and antibacterial activities. Ziarani et al. (2015) and Asadian, Davoodnia, and Beyramabadi (2018) have reported on the synthesis of pyrido[2,3-d]pyrimidine derivatives with noted antimicrobial activities against a range of fungi and bacteria, highlighting the compound's potential in developing new antimicrobial agents (Ziarani et al., 2015), (Asadian et al., 2018).
Polymer and Material Science Applications
The compound and its derivatives also find applications in polymer and material science. Hattori, Takai, and Kinoshita (1978) explored the condensation polymerizations of derivatives, showing potential for creating novel oligoesters with unique properties, which could be relevant in the development of new materials and coatings (Hattori et al., 1978).
Supramolecular Chemistry
In supramolecular chemistry, the pyrimidine derivatives have been utilized to create novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari and colleagues (2004) synthesized two novel pyrimidine derivatives, investigating their potential as ligands for co-crystallization, which resulted in complex 2D and 3D networks through extensive hydrogen bonding. This research opens avenues for the creation of new materials with specific functionalities for catalysis, separation, and sensor applications (Fonari et al., 2004).
Propiedades
IUPAC Name |
1,7-dicyclopropyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-12-10-8(13(19)20)5-9(6-1-2-6)15-11(10)17(7-3-4-7)14(21)16-12/h5-7H,1-4H2,(H,19,20)(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJELCHKABACGNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=O)NC(=O)N3C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dicyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2634465.png)
![ethyl 5-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2634466.png)

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)


![(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2634476.png)


![Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2634480.png)

![3-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2634482.png)

